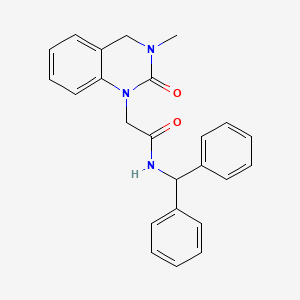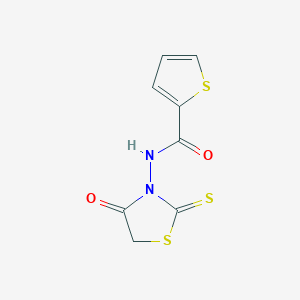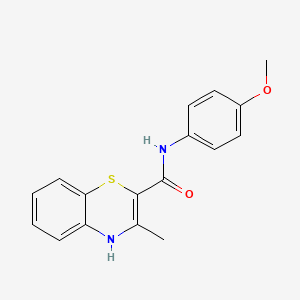![molecular formula C30H28N4O5 B11076584 3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-メチル-1-(2-モルホリン-4-イル-2-オキソエチル)-5'-(1-ナフチル)-3A',6A'-ジヒドロ-2'H-スピロ[インドール-3,1'-ピロロ[3,4-C]ピロール]-2,4',6'(1H,3'H,5'H)-トリオンは、独特のスピロ構造を持つ複雑な有機化合物です。
製法
合成経路および反応条件
3'-メチル-1-(2-モルホリン-4-イル-2-オキソエチル)-5'-(1-ナフチル)-3A',6A'-ジヒドロ-2'H-スピロ[インドール-3,1'-ピロロ[3,4-C]ピロール]-2,4',6'(1H,3'H,5'H)-トリオンの合成は、通常、市販の前駆体から出発して複数のステップを必要とします。主なステップには以下が含まれます。
- インドールコアの形成。
- ナフチル基の導入。
- スピロ構造の形成。
- モルホリン部分の導入。
各ステップは、高収率と純度を確保するために、触媒、溶媒、温度制御などの特定の反応条件を必要とします。
工業生産方法
この化合物の工業生産は、コストを最小限に抑え、収率を最大化するために、合成経路の最適化が伴う可能性があります。これには、連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの精製技術の使用が含まれる可能性があります。
化学反応解析
反応の種類
3'-メチル-1-(2-モルホリン-4-イル-2-オキソエチル)-5'-(1-ナフチル)-3A',6A'-ジヒドロ-2'H-スピロ[インドール-3,1'-ピロロ[3,4-C]ピロール]-2,4',6'(1H,3'H,5'H)-トリオンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: さまざまな置換反応を実行して、インドール環またはナフチル環にさまざまな置換基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、所望の変換を達成するために注意深く制御する必要があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、置換反応はハロゲンやアルキル基などのさまざまな官能基を導入する可能性があります。
科学研究への応用
3'-メチル-1-(2-モルホリン-4-イル-2-オキソエチル)-5'-(1-ナフチル)-3A',6A'-ジヒドロ-2'H-スピロ[インドール-3,1'-ピロロ[3,4-C]ピロール]-2,4',6'(1H,3'H,5'H)-トリオンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗がん剤や抗炎症剤など、その潜在的な治療効果について調査されています。
工業: 導電率や蛍光などの特定の特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the indole core.
- Introduction of the naphthyl group.
- Formation of the spiro structure.
- Introduction of the morpholine moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3’-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the indole or naphthyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
科学的研究の応用
3’-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3'-メチル-1-(2-モルホリン-4-イル-2-オキソエチル)-5'-(1-ナフチル)-3A',6A'-ジヒドロ-2'H-スピロ[インドール-3,1'-ピロロ[3,4-C]ピロール]-2,4',6'(1H,3'H,5'H)-トリオンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれ、生物学的経路の調節につながります。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
- 1-モルホリン-4-イル-2-p-トリル-エタンチ
特性
分子式 |
C30H28N4O5 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
1-methyl-1'-(2-morpholin-4-yl-2-oxoethyl)-5-naphthalen-1-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C30H28N4O5/c1-18-25-26(28(37)34(27(25)36)22-12-6-8-19-7-2-3-9-20(19)22)30(31-18)21-10-4-5-11-23(21)33(29(30)38)17-24(35)32-13-15-39-16-14-32/h2-12,18,25-26,31H,13-17H2,1H3 |
InChIキー |
FVTZFOPRUPQXSV-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC(=O)N7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076517.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11076547.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11076555.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11076599.png)

